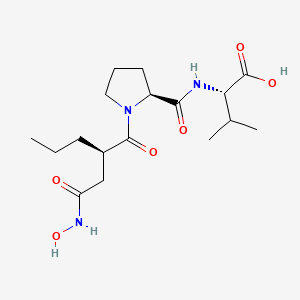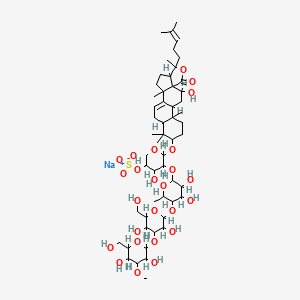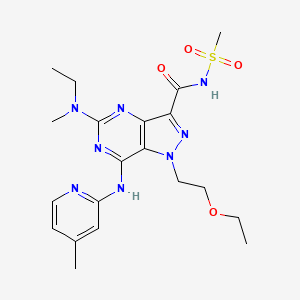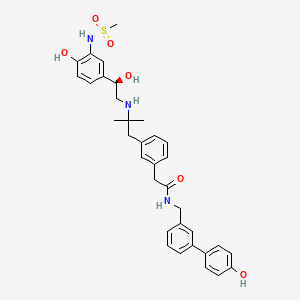
Prostalene
Vue d'ensemble
Description
Prostalene est un analogue de la prostaglandine F2 alpha, une prostaglandine naturelle. Il est principalement utilisé en médecine vétérinaire pour le contrôle de l’œstrus chez les juments . Les prostanoides, la classe à laquelle appartient le this compound, sont des médiateurs lipidiques actifs qui régulent les réponses inflammatoires .
Méthodes De Préparation
La synthèse du prostalene implique plusieurs étapes, en commençant par l’ester méthylique d’acide gras approprié. La voie de synthèse comprend généralement des réactions d’estérification, de réduction et de cyclisation. Les méthodes de production industrielles ne sont pas largement documentées, mais la synthèse en laboratoire implique un contrôle précis des conditions de réaction pour garantir la stéréochimie correcte et le placement des groupes fonctionnels .
Analyse Des Réactions Chimiques
Le prostalene subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former différents dérivés, en fonction des réactifs et des conditions utilisés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound, conduisant à différents analogues.
Substitution : Le this compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium et les réducteurs comme l’hydrure de lithium et d’aluminium.
4. Applications de la Recherche Scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des analogues de prostaglandines.
Biologie : Enquête sur son rôle dans la régulation des réponses inflammatoires et d’autres processus biologiques.
Médecine : Principalement utilisé en médecine vétérinaire pour contrôler l’œstrus chez les juments
Industrie : Utilisé dans la production de produits pharmaceutiques vétérinaires
Applications De Recherche Scientifique
Prostalene has several scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactions of prostaglandin analogs.
Biology: Investigated for its role in regulating inflammatory responses and other biological processes.
Medicine: Primarily used in veterinary medicine for controlling estrus in mares
Industry: Used in the production of veterinary pharmaceuticals
Mécanisme D'action
Le prostalene exerce ses effets en se liant aux récepteurs des prostaglandines, en particulier au récepteur de la prostaglandine F2 alpha. Cette liaison déclenche une série d’événements intracellulaires qui entraînent les effets biologiques souhaités, tels que la régulation de l’œstrus chez les juments. Les cibles moléculaires exactes et les voies impliquées sont encore en cours d’investigation .
Comparaison Avec Des Composés Similaires
Le prostalene est unique parmi les analogues de prostaglandines en raison de sa structure et de son activité biologique spécifiques. Des composés similaires comprennent :
Carboprost tromethamine : Utilisé pour traiter les hémorragies utérines post-partum.
Dinoprostone : Utilisé pour induire le travail ou l’avortement.
Misoprostol : Utilisé pour réduire le risque d’ulcères gastriques induits par les AINS et pour mettre fin aux grossesses.
Iloprost : Utilisé pour traiter l’hypertension artérielle pulmonaire et les engelures.
L’unicité du this compound réside dans son application spécifique en médecine vétérinaire et sa structure chimique distincte, qui fournit des activités biologiques spécifiques non trouvées dans d’autres analogues de prostaglandines.
Propriétés
InChI |
InChI=1S/C22H36O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h7-8,13,15,17-20,23-24,26H,4-5,9-12,14,16H2,1-3H3/b15-13+/t6?,17-,18-,19+,20-,22-/m1/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIYHUSSKSFYBD-MFZPGRHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=C=CCCC(=O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC=C=CCCC(=O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021602 | |
| Record name | Prostalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54120-61-5 | |
| Record name | Prostalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54120-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prostalene [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054120615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prostalene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11454 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prostalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prostalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROSTALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O02SWY8981 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















